AMG-548 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

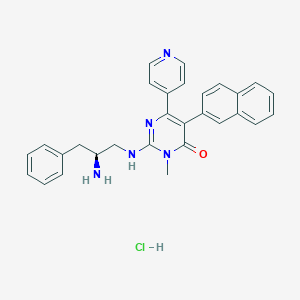

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H28ClN5O |

|---|---|

Molecular Weight |

498.0 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;hydrochloride |

InChI |

InChI=1S/C29H27N5O.ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);1H/t25-;/m0./s1 |

InChI Key |

OZNZBRANICIEBZ-UQIIZPHYSA-N |

Isomeric SMILES |

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |

Canonical SMILES |

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AMG-548

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-548 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). Contrary to potential misconceptions, extensive research has characterized AMG-548 as a p38α inhibitor, not a P2X7 receptor antagonist. This guide elucidates the core mechanism of action of AMG-548, detailing its interaction with the p38α signaling pathway, presenting its inhibitory potency and selectivity, and outlining key experimental methodologies used in its characterization. The p38 MAPK pathway is a critical mediator of inflammatory responses, and its inhibition by AMG-548 has demonstrated significant anti-inflammatory effects in preclinical models.

Introduction: The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to external stress signals, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1] Of these, p38α is the most extensively studied and is a key regulator of inflammatory cytokine production.

Activation of the p38 MAPK pathway is initiated by a variety of upstream kinases, leading to the dual phosphorylation of threonine and tyrosine residues in the activation loop of p38. Once activated, p38α phosphorylates a range of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the transcriptional and post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1][2]

Core Mechanism of Action of AMG-548

AMG-548 functions as a potent and selective inhibitor of the p38α isoform of MAPK.[2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of the p38α enzyme, thereby preventing the phosphorylation of its downstream targets and effectively blocking the inflammatory signaling cascade. By inhibiting p38α, AMG-548 has been shown to potently suppress the production of key inflammatory mediators.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of AMG-548 have been quantified through various in vitro assays. The data clearly demonstrates its high affinity for p38α and significant selectivity over other p38 isoforms and a broader panel of kinases.

| Target | Inhibition Constant (Ki) | Reference |

| p38α | 0.5 nM | [2][3][4] |

| p38β | 36 nM | [2] |

| p38γ | 2600 nM | [2][3] |

| p38δ | 4100 nM | [2][3] |

| JNK2 | 39 nM | [2] |

| JNK3 | 61 nM | [2] |

| Assay | IC50 | Reference |

| Whole blood LPS-stimulated TNFα inhibition | 3 nM | [2][3][4] |

| Whole blood LPS-stimulated IL-1β inhibition | 7 nM | [2] |

| TNFα-induced IL-8 inhibition (human whole blood) | 0.7 nM | [2] |

| IL-1β-induced IL-6 inhibition (human whole blood) | 1.3 nM | [2] |

Experimental Protocols

The characterization of AMG-548's mechanism of action relies on established in vitro and in vivo experimental models.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory potency (Ki) of AMG-548 against p38 isoforms and other kinases.

-

Methodology: Recombinant human p38 enzymes (α, β, γ, δ) are used in a kinase activity assay. The assay typically involves incubating the kinase, a specific peptide substrate, and ATP (often radiolabeled). The ability of AMG-548 at various concentrations to inhibit the phosphorylation of the substrate is measured. The Ki value is then calculated from the concentration-response curves. Selectivity is determined by performing similar assays against a panel of other kinases.

Whole Blood Assay for Cytokine Inhibition

-

Objective: To assess the functional activity of AMG-548 in a more physiologically relevant ex vivo system.

-

Methodology: Freshly collected human whole blood is pre-incubated with varying concentrations of AMG-548. The blood is then stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory cytokine production. After a defined incubation period, the concentration of cytokines such as TNFα and IL-1β in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, representing the concentration of AMG-548 required to inhibit 50% of the cytokine production, is then determined.[2]

Signaling Pathway and Experimental Workflow Visualizations

p38 MAPK Signaling Pathway and Inhibition by AMG-548

Caption: p38α MAPK signaling pathway and the inhibitory action of AMG-548.

Experimental Workflow for Whole Blood Cytokine Inhibition Assay

Caption: Workflow for assessing AMG-548's inhibition of cytokine release.

Conclusion

AMG-548 is a well-characterized, potent, and selective inhibitor of p38α MAPK. Its mechanism of action is centered on the direct inhibition of this key kinase, leading to a significant reduction in the production of pro-inflammatory cytokines. The quantitative data from both enzymatic and cellular assays underscore its high potency and selectivity. This detailed understanding of its core mechanism is crucial for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Core Target of AMG-548

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary molecular target of AMG-548, a potent and selective inhibitor. It includes a summary of its biochemical and cellular activity, detailed representative experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Primary Target and Mechanism of Action

The primary target of AMG-548 is p38 mitogen-activated protein kinase alpha (p38α) , also known as MAPK14.[1] AMG-548 is an orally active and selective inhibitor of p38α.[2][3] The p38 MAP kinases are a class of serine/threonine kinases that are responsive to stress stimuli and are involved in inflammatory processes.[1] The α isoform is the most extensively studied and plays a crucial role in the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1beta (IL-1β) at both the transcriptional and translational levels. By inhibiting p38α, AMG-548 blocks the downstream signaling cascade that leads to the production of these inflammatory mediators.

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a cascade of phosphorylation events, culminating in the activation of transcription factors that regulate the expression of inflammatory genes. AMG-548 acts by competing with ATP for the binding site on p38α, thereby preventing its kinase activity.

Caption: p38 MAPK Signaling Pathway and Inhibition by AMG-548.

Off-Target Activity: Wnt Signaling

Subsequent research has revealed that AMG-548 also inhibits Wnt signaling. This effect is not mediated through p38α but is due to the direct inhibition of Casein kinase 1 isoforms δ and ε (CK1δ and CK1ε).[2][3][4][5] This cross-reactivity is an important consideration in the overall pharmacological profile of AMG-548.

Quantitative Data

The inhibitory activity of AMG-548 has been quantified through various in vitro assays. The data is summarized in the tables below.

Kinase Inhibition Profile

The table below presents the inhibitory constants (Ki) of AMG-548 against the four p38 isoforms and other related kinases. The data demonstrates the high potency and selectivity of AMG-548 for p38α.

| Target Kinase | Ki (nM) | Reference |

| p38α | 0.5 | [1][2] |

| p38β | 3.6 - 36 | [1][2] |

| p38γ | 2600 | [1][2] |

| p38δ | 4100 | [1][2] |

| JNK1 | 11480 | [1] |

| JNK2 | 39 | [2] |

| JNK3 | 61 | [2] |

Cellular Activity: Cytokine Inhibition

The potency of AMG-548 in a cellular context was evaluated by measuring the inhibition of cytokine production in human whole blood. The IC50 values for the inhibition of various cytokines are presented below.

| Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |

| LPS | TNFα | 3 | [2][3] |

| LPS | IL-1β | 7 | [2] |

| TNFα | IL-8 | 0.7 | [2] |

| IL-1β | IL-6 | 1.3 | [2] |

Experimental Protocols

The following sections provide representative protocols for the key experiments used to characterize a p38α inhibitor like AMG-548.

Disclaimer: The specific, detailed protocols used by Amgen for the initial characterization of AMG-548 are proprietary and not publicly available. The following protocols are representative examples of standard methodologies used in the field to assess p38α inhibitors.

p38α Kinase Inhibition Assay (ATP Competition)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by p38α by competing with ATP.

Materials:

-

Recombinant human p38α enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

ATP

-

p38α substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

³³P-γ-ATP (radiolabeled ATP)

-

Test compound (AMG-548)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of AMG-548 in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the p38α substrate, and the diluted AMG-548 or vehicle control (DMSO).

-

Add the recombinant p38α enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

To start the kinase reaction, add a mixture of ATP and ³³P-γ-ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

LPS-Stimulated TNFα Release in Human Whole Blood

This ex vivo assay measures the inhibitory effect of a compound on the production of TNFα in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (AMG-548).

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

TNFα ELISA kit.

Procedure:

-

Prepare serial dilutions of AMG-548 in a suitable solvent (e.g., DMSO) and then in RPMI 1640 medium.

-

In a 96-well plate, add the diluted AMG-548 or vehicle control.

-

Add freshly collected human whole blood to each well.[2][6][7]

-

Pre-incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.

-

Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNFα production.[1][6] Include unstimulated controls (no LPS).

-

Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[6]

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNFα release for each concentration of AMG-548 relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[3][8][9]

Materials:

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

-

Test compound (AMG-548) formulated for oral administration.

-

Calipers for measuring paw thickness.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Induction of Arthritis:

-

Dosing:

-

Begin oral administration of AMG-548 or vehicle control at a predetermined time point (prophylactic or therapeutic dosing regimen). Dosing is typically performed daily.[3]

-

-

Disease Assessment:

-

Monitor the rats daily for the onset and progression of arthritis, typically starting from day 9 after the initial immunization.[3]

-

Measure paw swelling (thickness or volume) using calipers at regular intervals.

-

Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21-28), collect blood samples for analysis of inflammatory biomarkers and drug exposure.

-

Harvest joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[3]

-

-

Data Analysis:

-

Compare the arthritis scores, paw swelling, and histopathology results between the AMG-548-treated groups and the vehicle control group to determine the in vivo efficacy.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the characterization of a p38α inhibitor like AMG-548.

Caption: A typical preclinical workflow for a p38α inhibitor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. med.virginia.edu [med.virginia.edu]

- 3. inotiv.com [inotiv.com]

- 4. glpbio.com [glpbio.com]

- 5. Adjuvant-Induced Arthritis Model [chondrex.com]

- 6. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of AMG-548: A p38α Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent, orally active, and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases.[1][2] p38α is the most extensively studied isoform and is centrally involved in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] The therapeutic potential of p38α inhibitors is therefore significant, but achieving selectivity is paramount to minimizing off-target effects. This guide provides a detailed technical overview of the selectivity profile of AMG-548, supported by quantitative data, experimental methodologies, and pathway visualizations.

Selectivity and Potency of AMG-548

The inhibitory activity of AMG-548 has been characterized against the four isoforms of p38 MAPK (α, β, γ, and δ) and a panel of other kinases. The data consistently demonstrate a high degree of selectivity for p38α.

p38 MAPK Isoform Selectivity

AMG-548 exhibits sub-nanomolar potency against p38α, with significantly lower affinity for the other isoforms. Notably, it is over 1000-fold more selective for p38α than for p38γ and p38δ.[3][4]

| Target | Inhibition Constant (Ki) | Reference |

| p38α | 0.5 nM | [3][4] |

| p38β | 36 nM (or 3.6 nM) | [3][4][5][6] |

| p38γ | 2600 nM | [3][4][6] |

| p38δ | 4100 nM | [3][4][6] |

Note: There is a discrepancy in the reported Ki for p38β across sources, with some reporting 36 nM and others 3.6 nM.[4][5]

Broader Kinase Selectivity Profile

When profiled against a broader panel of kinases, AMG-548 maintains a favorable selectivity profile. It displays modest activity against JNK2 and JNK3, but is generally highly selective over other kinases.[3] It has been reported to be over 1000-fold selective against a panel of 36 other kinases.[4][6][7]

| Target | Inhibition Constant (Ki) | Reference |

| JNK2 | 39 nM | [3] |

| JNK3 | 61 nM | [3] |

Cellular and In-Vivo Potency

AMG-548 demonstrates potent activity in cellular assays, effectively inhibiting the production of key inflammatory cytokines.

| Assay | IC50 | Reference |

| LPS-stimulated TNF-α in human whole blood | 3 nM | [3][4][6] |

| LPS-stimulated IL-1β in human whole blood | 7 nM | [3] |

| TNF-α induced IL-8 | 0.7 nM | [3] |

| IL-1β induced IL-6 | 1.3 nM | [3] |

Off-Target Activity: Inhibition of Casein Kinase 1 and Wnt Signaling

A notable off-target activity of AMG-548 is the inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[3] This inhibition has been shown to disrupt the Wnt/β-catenin signaling pathway.[5] The concentration of AMG-548 required to inhibit CK1δ/ε in cellular assays is comparable to that needed to inhibit Wnt/β-catenin signaling, suggesting this is a direct off-target effect.[5]

Signaling Pathways

To contextualize the activity of AMG-548, it is essential to visualize its primary target pathway and the key off-target pathway it affects.

Caption: The p38 MAPK signaling cascade initiated by stress and cytokines.

Caption: AMG-548 inhibits Wnt signaling via off-target effects on CK1δ/ε.

Experimental Methodologies

The following sections describe representative protocols for the key assays used to characterize the selectivity and potency of kinase inhibitors like AMG-548.

Radiometric Kinase Assay (for p38α Ki determination)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.

Protocol:

-

Reaction Mixture Preparation: A master mix is prepared containing kinase buffer, a specific substrate for p38α (e.g., ATF2), and the p38α enzyme.[8][9]

-

Inhibitor Addition: Serial dilutions of AMG-548 are added to the reaction wells, followed by the addition of the kinase/substrate master mix.

-

Reaction Initiation: The kinase reaction is initiated by adding a solution containing unlabeled ATP and [γ-³³P]ATP.[8]

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).[8][9]

-

Termination and Spotting: The reaction is stopped, and a portion of the mixture is spotted onto phosphocellulose paper, which binds the peptide substrate.[9]

-

Washing: The paper is washed multiple times with a phosphoric acid solution to remove any unincorporated [γ-³³P]ATP.[9]

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager or scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of AMG-548 is calculated, and the data are fitted to a dose-response curve to determine the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole Blood Assay (for TNF-α IC50 determination)

This cellular assay measures the ability of a compound to inhibit cytokine production in a physiologically relevant matrix.

Protocol:

-

Blood Collection: Fresh human whole blood is collected using an anticoagulant such as heparin.[10][11]

-

Dilution and Plating: The blood may be diluted with a cell culture medium (e.g., RPMI) and plated in 96-well plates.[12]

-

Inhibitor Pre-incubation: Various concentrations of AMG-548 are added to the wells and pre-incubated for a short period.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production of TNF-α by monocytes.[10][13]

-

Incubation: The plates are incubated for several hours (e.g., 4-6 hours) at 37°C to allow for cytokine production.[10][13]

-

Supernatant Collection: The plates are centrifuged, and the plasma supernatant is carefully collected.

-

Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or HTRF (Homogeneous Time Resolved Fluorescence).[12][14]

-

Data Analysis: The TNF-α concentrations are plotted against the AMG-548 concentrations to generate a dose-response curve and calculate the IC50 value.

Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor involves a systematic screening approach.

Caption: A typical workflow for determining kinase inhibitor selectivity.

Conclusion

AMG-548 is a highly potent and selective inhibitor of p38α MAPK. Its selectivity profile, characterized by sub-nanomolar affinity for p38α and significantly weaker interactions with other p38 isoforms and the broader kinome, underscores its design as a targeted therapeutic agent. The primary off-target activity identified is the inhibition of CK1δ/ε, leading to modulation of the Wnt/β-catenin signaling pathway. This comprehensive understanding of the on-target potency and off-target interactions of AMG-548 is crucial for its continued development and for interpreting its biological effects in both preclinical and clinical settings. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development.

References

- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. promega.com [promega.com]

- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. resources.revvity.com [resources.revvity.com]

AMG-548: A Technical Guide to its Dual Inhibition of p38α and Casein Kinase 1δ/ε

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-548 is a potent, orally bioavailable small molecule that was initially developed as a selective inhibitor of p38α mitogen-activated protein kinase (MAPK). Extensive research has revealed that AMG-548 also exhibits significant inhibitory activity against Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This off-target activity leads to the potent inhibition of the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the core pharmacology of AMG-548, focusing on its dual inhibitory mechanism. It includes a compilation of all available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

p38α MAPK is a key signaling node in the cellular response to inflammatory cytokines and stress, making it a prime target for anti-inflammatory drug development. Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is implicated in embryogenesis and cancer.

AMG-548 was identified as a highly selective inhibitor of p38α. However, subsequent studies demonstrated its ability to inhibit Wnt/β-catenin signaling. This activity was traced to the direct inhibition of CK1δ and CK1ε, two key positive regulators of the Wnt pathway. This dual inhibitory profile of AMG-548 presents both opportunities and challenges for its therapeutic application and serves as a valuable tool for dissecting the intricate signaling networks governed by these kinases.

Quantitative Data

The inhibitory potency and selectivity of AMG-548 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for its activity against p38 MAPK isoforms and its off-target effects on Casein Kinase 1 and Wnt signaling.

Table 1: Inhibitory Activity of AMG-548 against p38 MAPK Isoforms

| Target | K_i_ (nM) |

| p38α | 0.5[1] |

| p38β | 36[1] |

| p38γ | 2600[1] |

| p38δ | 4100[1] |

Table 2: Cellular Inhibitory Activity of AMG-548 on Cytokine Production

| Assay | IC_50_ (nM) |

| Whole blood LPS-stimulated TNFα | 3[1] |

| Whole blood LPS-stimulated IL-1β | 7[1] |

| TNFα-induced IL-8 | 0.7[1] |

| IL-1β-induced IL-6 | 1.3[1] |

Table 3: Inhibitory Activity of AMG-548 against Casein Kinase 1 and Wnt Signaling

| Assay | IC_50_ (µM) |

| CK1δ (enzymatic assay) | 0.15 |

| CK1ε (enzymatic assay) | 0.08 |

| Wnt3a-induced β-catenin/EFC accumulation | 0.23 |

| Wnt3a-induced SuperTOPflash | 0.22 |

Data for Table 3 was obtained from the primary literature by Verkaar et al. (2011) in Chemistry & Biology, which elucidated the cross-reactivity of AMG-548 with CK1δ/ε.

Signaling Pathways

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to stress and inflammation. Upon activation by upstream kinases, p38α phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNFα and IL-1β. AMG-548, by inhibiting p38α, blocks this inflammatory cascade.

Caption: Overview of the p38 MAPK signaling cascade and the point of inhibition by AMG-548.

Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a pivotal role in cell fate determination, proliferation, and differentiation. In the "off-state," a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligands bind to Frizzled and LRP5/6 receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription. CK1δ and CK1ε are essential components of the destruction complex and are required for the priming phosphorylation of β-catenin. AMG-548 inhibits CK1δ and CK1ε, thereby preventing β-catenin phosphorylation and subsequent degradation, which paradoxically leads to the inhibition of Wnt-induced signaling, likely through disruption of the dynamic regulation of the destruction complex.

References

downstream effects of AMG-548 on Wnt pathway

An in-depth guide for researchers, scientists, and drug development professionals on the downstream effects of the p38α inhibitor, AMG-548, on the Wnt signaling pathway.

Introduction

AMG-548 is a potent and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, and plays a critical role in regulating inflammation.[1] While developed as a p38α inhibitor, subsequent studies have revealed that AMG-548 also exerts significant downstream effects on the canonical Wnt/β-catenin signaling pathway. This guide details the mechanism of this interaction, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the involved pathways.

Primary Mechanism of Action and Selectivity

AMG-548 was designed as an orally active and selective inhibitor of p38α. Its primary therapeutic potential has been explored in the context of inflammatory diseases due to its potent inhibition of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) biosynthesis.[1][2] The inhibitor constant (Kᵢ) and IC50 values demonstrate its high affinity for p38α and its selectivity over other kinases.

Quantitative Data: Kinase Inhibition & Inflammatory Cytokine Suppression

The following tables summarize the selectivity and potency of AMG-548 against p38 isoforms and its effect on key inflammatory mediators.

| Target Kinase | Inhibitor Constant (Kᵢ) |

| p38α | 0.5 nM[2][3][4] |

| p38β | 3.6 nM[1][3] - 36 nM[2][4] |

| p38γ | 2600 nM[1][2] |

| p38δ | 4100 nM[1][2] |

| JNK2 | 39 nM[2][5] |

| JNK3 | 61 nM[2][5] |

| Assay | Stimulus | Measured Cytokine | IC50 |

| Human Whole Blood | LPS | TNFα | 3 nM[2][3][4] |

| Human Whole Blood | LPS | IL-1β | 7 nM[2][5] |

| Human Whole Blood | TNFα | IL-8 | 0.7 nM[2][5] |

| Human Whole Blood | IL-1β | IL-6 | 1.3 nM[2][5] |

Downstream Effects on the Wnt/β-Catenin Pathway

Investigations into the broader kinase inhibitory profile of AMG-548 revealed an unexpected and significant off-target effect: the inhibition of the canonical Wnt/β-catenin signaling pathway.[1]

Mechanism of Wnt Pathway Inhibition

The inhibitory effect of AMG-548 on Wnt signaling is not mediated through its primary target, p38α. Instead, it is the result of direct, cross-reactive inhibition of Casein Kinase 1 isoforms delta (CKIδ) and epsilon (CKIε) .[1][2][4][5]

In the canonical Wnt pathway, CKI plays a crucial priming role in the phosphorylation of β-catenin, which marks it for ubiquitination and proteasomal degradation. By inhibiting CKIδ/ε, AMG-548 prevents this degradation, which would normally be expected to activate Wnt signaling. However, CKI also phosphorylates other components of the destruction complex and the LRP5/6 co-receptor, which are essential steps for pathway activation. The observed net effect of AMG-548 is the inhibition of Wnt/β-catenin signaling, as demonstrated in reporter gene assays.[1] This suggests that the compound's inhibition of CKIδ/ε disrupts the overall function of the β-catenin destruction complex and signal transduction from the Wnt receptor complex.

Experimental Protocols

The characterization of AMG-548's effect on the Wnt pathway utilized specialized cellular assays. Below are generalized protocols based on the cited experimental approaches.

β-catenin-driven Luciferase Reporter Assay (SuperTOPflash)

This assay quantitatively measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.

-

Objective: To quantify the effect of AMG-548 on Wnt pathway activation.

-

Cell Line: U2OS or HEK293T cells are commonly used.

-

Materials:

-

U2OS cells

-

SuperTOPflash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

Wnt3a conditioned media or purified Wnt3a ligand

-

AMG-548 compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Methodology:

-

Transfection: Co-transfect cells with the SuperTOPflash and Renilla luciferase plasmids.

-

Incubation: Allow cells to recover for 24 hours post-transfection.

-

Treatment: Pre-treat cells with varying concentrations of AMG-548 or vehicle control for 1-2 hours.

-

Stimulation: Add Wnt3a conditioned media to stimulate the Wnt pathway.

-

Incubation: Incubate for an additional 16-24 hours.

-

Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measurement: Measure the firefly (SuperTOPflash) and Renilla luciferase activities sequentially in a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in AMG-548-treated cells to the vehicle-treated control to determine the percent inhibition.

-

Antagonistic Enzyme Fragment Complementation (EFC) Assay

This assay is used to monitor protein-protein interactions, in this case, likely the disruption of the β-catenin destruction complex.

-

Objective: To assess the cellular concentration of AMG-548 required to inhibit Wnt signaling.

-

Cell Line: U2OS-EFC cells engineered for the specific assay.

-

Methodology:

-

Assay Principle: The assay is based on two fragments of an enzyme (e.g., β-galactosidase) that, when brought together by interacting proteins, form an active enzyme. In the context of Wnt signaling, components are tagged with these fragments.

-

Cell Plating: Seed U2OS-EFC cells in microplates.

-

Treatment: Treat cells with a dilution series of AMG-548.

-

Incubation: Incubate for a defined period to allow for compound action.

-

Signal Detection: Add the substrate for the complemented enzyme and measure the resulting signal (e.g., chemiluminescence).

-

Analysis: The concentration of AMG-548 needed to inhibit the signal is compared to the concentration required to inhibit the Wnt/β-catenin pathway in the TOPflash assay, confirming that the mechanism of action is consistent across different assay platforms.[1]

-

Conclusion

AMG-548 is a selective p38α inhibitor that demonstrates significant, off-target inhibitory effects on the canonical Wnt/β-catenin signaling pathway. This activity is not mediated by p38α but by the direct inhibition of CKIδ and CKIε, key components of the β-catenin destruction complex. This dual activity profile is a critical consideration for researchers using AMG-548 as a specific p38α probe and for drug development professionals evaluating its therapeutic potential and possible side effects. The data underscore the importance of comprehensive kinase profiling and the characterization of off-target effects when developing selective inhibitors.

References

An In-Depth Technical Guide to AMG-548 Hydrochloride for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 hydrochloride is a potent and selective, orally active small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] While extensively studied in the context of inflammatory diseases, its dual mechanism of action, targeting both the p38 MAPK pathway and the Wnt/β-catenin signaling cascade, presents a compelling case for its investigation in basic cancer research. The p38 MAPK pathway is implicated in cellular responses to stress and can play a dichotomous role in cancer, acting as either a tumor suppressor or promoter depending on the context.[2][3] Furthermore, the Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[4][5][6][7][8]

This technical guide provides a comprehensive overview of this compound, its mechanism of action, and potential applications in oncology research. It is important to note that while the primary focus of publicly available research on AMG-548 has been on inflammatory conditions, this document will extrapolate its potential utility in cancer studies based on its known molecular targets. Detailed experimental protocols are provided to guide researchers in designing and executing preclinical studies.

Mechanism of Action

This compound exerts its biological effects through the inhibition of two key signaling pathways: the p38 MAPK pathway and the Wnt/β-catenin pathway.

1. Inhibition of p38α MAPK

AMG-548 is a highly selective inhibitor of p38α MAPK, with a Ki (inhibitor constant) of 0.5 nM.[1] It shows slight selectivity over p38β (Ki = 36 nM) and is significantly less potent against p38γ and p38δ (Ki = 2600 nM and 4100 nM, respectively).[1] The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. In cancer, this pathway can influence cell proliferation, apoptosis, and invasion. By inhibiting p38α, AMG-548 can modulate the downstream signaling events that contribute to these cellular processes.

2. Inhibition of Wnt/β-catenin Signaling via Casein Kinase 1 (CK1) δ/ε

AMG-548 also inhibits the Wnt/β-catenin signaling pathway through its off-target inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1] In the canonical Wnt pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands are present, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. By inhibiting CK1δ/ε, AMG-548 can interfere with the normal function of the destruction complex, thereby modulating β-catenin levels and downstream signaling. The dysregulation of the Wnt/β-catenin pathway is a well-established driver of tumorigenesis in various cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. caringambassadors.org [caringambassadors.org]

- 5. targetedonc.com [targetedonc.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of AMG 548: A Technical Overview

Introduction

AMG 548 is a potent and selective, orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, p38α has been a significant target for the development of anti-inflammatory therapies. AMG 548 emerged from Amgen's research program aimed at identifying small molecule inhibitors of p38α for the treatment of inflammatory diseases.

History and Development

The development of p38 MAPK inhibitors was a major focus for many pharmaceutical companies in the late 1990s and early 2000s. Amgen was an active participant in this area, with a research program dedicated to discovering and developing novel p38 inhibitors. AMG 548 was one of the compounds to emerge from these efforts and was advanced into early clinical development.

Review articles from 2005 indicate that AMG 548 underwent a "first-in-human" study and a Phase I multidose clinical trial. However, the specific results and the current developmental status of AMG 548 are not publicly documented. The discontinuation of many p38 inhibitor programs by various pharmaceutical companies due to issues with efficacy and toxicity in clinical trials may have influenced the development trajectory of AMG 548.

Mechanism of Action

AMG 548 functions as a competitive inhibitor of ATP at the active site of p38α MAPK. By blocking the kinase activity of p38α, AMG 548 prevents the phosphorylation of downstream substrates, which in turn inhibits the production of inflammatory cytokines.

Preclinical Pharmacology

Based on available data, AMG 548 has demonstrated potent and selective inhibition of p38α in biochemical and cellular assays. It has also shown efficacy in preclinical models of arthritis.[2]

Quantitative Data

The following tables summarize the available quantitative data for AMG 548.

Table 1: Biochemical Potency and Selectivity of AMG 548

| Target | Assay Type | Value (nM) | Reference |

| p38α | Ki | 0.5 | [1][2] |

| p38β | Ki | 3.6 | [1][2] |

| p38γ | Ki | 2600 | [1][2] |

| p38δ | Ki | 4100 | [1][2] |

| JNK2 | Ki | 39 | [1] |

| JNK3 | Ki | 61 | [1] |

Table 2: Cellular Activity of AMG 548

| Assay | Cell Type | Value (nM) | Reference |

| LPS-stimulated TNF-α inhibition | Human whole blood | IC50 = 3 | [1][2] |

| LPS-stimulated IL-1β inhibition | Human whole blood | IC50 = 7 | [1] |

| TNF-α induced IL-8 inhibition | Human whole blood | IC50 = 0.7 | [1] |

| IL-1β induced IL-6 inhibition | Human whole blood | IC50 = 1.3 | [1] |

Table 3: Pharmacokinetic Parameters of AMG 548

| Species | Bioavailability (F) | Half-life (t1/2) | Reference |

| Rat | 62% | 4.6 hours | [1] |

| Dog | 47% | 7.3 hours | [1] |

Experimental Protocols

Detailed experimental protocols for the studies conducted with AMG 548 are not available in the public domain. The following are generalized descriptions of the types of assays that were likely employed in its preclinical evaluation.

p38 Kinase Inhibition Assay (Biochemical)

A typical biochemical assay to determine the Ki of an inhibitor for a p38 kinase would involve the following steps:

-

Incubation of the recombinant human p38 kinase isoform with a specific peptide substrate and a fixed concentration of radiolabeled ATP (e.g., [γ-33P]ATP).

-

Addition of varying concentrations of the test compound (AMG 548).

-

Following the incubation period, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a phosphocellulose filter membrane.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Ki values are calculated from the IC50 values determined from the concentration-response curves, using the Cheng-Prusoff equation.

Whole Blood Assay for Cytokine Inhibition (Cellular)

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a more physiologically relevant setting:

-

Freshly drawn human whole blood is pre-incubated with various concentrations of the test compound (AMG 548).

-

Cytokine production is stimulated by the addition of lipopolysaccharide (LPS).

-

After an incubation period (typically 4-24 hours), plasma is collected by centrifugation.

-

The concentration of cytokines (e.g., TNF-α, IL-1β) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are determined from the concentration-response curves.

Collagen-Induced Arthritis (CIA) Model in Rodents (In Vivo)

This is a widely used preclinical model for rheumatoid arthritis:

-

Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in an adjuvant.

-

A booster injection of collagen is typically given after a set period (e.g., 21 days).

-

Following the onset of clinical signs of arthritis (e.g., paw swelling, erythema), animals are dosed orally with the test compound (AMG 548) or vehicle control on a regular schedule.

-

Disease progression is monitored by measuring parameters such as paw volume (plethysmometry) and clinical scores based on the severity of inflammation in the joints.

-

At the end of the study, joints may be collected for histological analysis to assess cartilage and bone damage.

Visualizations

Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of AMG 548.

Experimental Workflow

Caption: Generalized workflow for the discovery and preclinical development of a p38 inhibitor.

References

AMG-548 Hydrochloride: A Technical Guide to its Binding Affinity for p38 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AMG-548 hydrochloride to the four isoforms of the p38 mitogen-activated protein kinase (MAPK): p38α, p38β, p38γ, and p38δ. AMG-548 is a potent and selective inhibitor of p38α, a key enzyme in the cellular response to stress and inflammation.[1] Understanding its interaction with the different p38 isoforms is crucial for the development of targeted therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound for the p38 isoforms has been determined through various in vitro kinase assays, with the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics. The following table summarizes the available quantitative data, demonstrating the high selectivity of AMG-548 for the p38α isoform.

| Isoform | Ki (nM) | IC50 (nM) |

| p38α (MAPK14) | 0.5[2][3][4][5] | 0.5[6] |

| p38β (MAPK11) | 3.6[4][5] | 3.6[6] |

| p38γ (MAPK12 / ERK6) | 2600[2][3][4][5] | 2600[6] |

| p38δ (MAPK13 / SAPK4) | 4100[2][3][4][5] | 4100[6] |

AMG-548 also demonstrates potent inhibition of downstream inflammatory cytokine production, with an IC50 of 3 nM for lipopolysaccharide (LPS)-stimulated TNFα production in whole blood.[2][4][5]

p38 Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and ultraviolet irradiation.[7][8] Activation of this pathway leads to a range of cellular responses, including inflammation, apoptosis, and cell differentiation.[9] The four p38 isoforms, p38α, p38β, p38γ, and p38δ, are activated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, through phosphorylation on threonine and tyrosine residues.[7][10] Once activated, p38 kinases phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.[7][8]

Experimental Protocols

While the precise, detailed experimental protocols used to determine the binding affinity of AMG-548 are proprietary to Amgen, a general methodology for such kinase inhibition assays can be outlined. These assays are typically designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Generalized Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)

This protocol is a representative example and may not reflect the exact procedure used for AMG-548.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Prepare a reaction buffer containing all necessary components for the kinase reaction, such as ATP, a specific peptide substrate for the p38 isoform, and magnesium chloride.

-

Prepare a solution of the purified recombinant p38 isoform (α, β, γ, or δ).

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the p38 kinase to the wells.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the kinase reaction by adding a reagent that chelates magnesium (e.g., EDTA).

-

Use a detection system to quantify the amount of phosphorylated substrate. A common method is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

The luminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The raw data (luminescence) is converted to percent inhibition relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the kinase for ATP.

-

Experimental Workflow for a Competitive Binding Assay

The determination of the inhibitor constant (Ki) often involves a competitive binding assay. The following diagram illustrates a generalized workflow for such an experiment.

References

- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

AMG-548 Off-Target Kinase Inhibition Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory cytokines and stress.[1][2] While developed for its high affinity to p38α, a comprehensive understanding of its off-target kinase interactions is crucial for predicting potential polypharmacological effects, understanding observed cellular phenotypes, and ensuring therapeutic safety and efficacy. This guide provides a detailed overview of the known off-target kinase inhibition profile of AMG-548, compiling quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Data Presentation

The following tables summarize the quantitative data on the kinase inhibition profile of AMG-548, focusing on its primary targets within the p38 MAPK family and its significant off-target interactions.

Table 1: Inhibition of p38 MAPK Isoforms by AMG-548

| Kinase | Inhibition Constant (Kᵢ) | Selectivity vs. p38α |

| p38α | 0.5 nM | - |

| p38β | 3.6 nM - 36 nM | 7.2 to 72-fold |

| p38γ | 2600 nM | >5000-fold |

| p38δ | 4100 nM | >8000-fold |

Data compiled from multiple sources.[1][2][3]

Table 2: Off-Target Kinase Inhibition by AMG-548

| Off-Target Kinase | Inhibition Constant (Kᵢ) | Functional Consequence |

| JNK2 | 39 nM | Potential modulation of the JNK signaling pathway. |

| JNK3 | 61 nM | Potential modulation of the JNK signaling pathway. |

| Casein Kinase 1δ (CK1δ) | Potent (specific Kᵢ not detailed in reviewed sources) | Inhibition of the Wnt/β-catenin signaling pathway. |

| Casein Kinase 1ε (CK1ε) | Potent (specific Kᵢ not detailed in reviewed sources) | Inhibition of the Wnt/β-catenin signaling pathway. |

Data compiled from multiple sources.[1][2]

It has been reported that AMG-548 displays >1000-fold selectivity against a panel of 36 other kinases; however, the specific identities of these kinases and the corresponding data were not available in the public-domain literature reviewed for this guide.[3] A study by Verkaar et al. indicated that AMG-548 was profiled against a panel of over 200 kinases, which revealed its cross-reactivity with Casein Kinase 1 isoforms.

Signaling Pathway Context

The off-target activities of AMG-548 have significant implications for distinct signaling pathways beyond the intended p38 MAPK cascade.

p38 MAPK Signaling Pathway

AMG-548 is a potent inhibitor of p38α, a central kinase in a signaling cascade that responds to cellular stress and inflammatory cues. This pathway plays a critical role in the production of pro-inflammatory cytokines such as TNFα and IL-1β.

References

The Potent Inhibition of Pro-Inflammatory Cytokines TNF-α and IL-1β by AMG-548 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 hydrochloride is a potent and highly selective, orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38α MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of numerous inflammatory diseases.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on the production of TNF-α and IL-1β, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: p38α MAPK Inhibition

AMG-548 exerts its anti-inflammatory effects by selectively binding to and inhibiting the activity of p38α MAPK.[1][3] In response to cellular stressors such as lipopolysaccharide (LPS), p38α MAPK becomes activated and subsequently phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β.[4][5] By inhibiting p38α, AMG-548 effectively blocks this signaling cascade, resulting in a significant reduction in the production of these key pro-inflammatory cytokines.[2]

Signaling Pathway Diagram

Caption: p38α MAPK signaling pathway and the inhibitory action of AMG-548.

Quantitative Data: Inhibition of Cytokine Production

This compound has demonstrated potent inhibitory activity on the production of TNF-α and IL-1β in human whole blood assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of AMG-548

| Cytokine | Stimulant | System | IC₅₀ (nM) | Reference |

| TNF-α | LPS | Human Whole Blood | 3 | [2][3] |

| IL-1β | LPS | Human Whole Blood | 7 | [2] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile of AMG-548

| Kinase | Kᵢ (nM) | Reference |

| p38α | 0.5 | |

| p38β | 3.6 | |

| p38γ | 2600 | [2] |

| p38δ | 4100 | [2] |

Kᵢ (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

While the specific, detailed experimental protocols from the primary preclinical studies of AMG-548 are not publicly available, the following section outlines a representative methodology for a human whole blood assay to assess the effect of an inhibitor on LPS-induced cytokine production. This protocol is based on established and widely used procedures in the field.

Human Whole Blood Cytokine Release Assay (Representative Protocol)

1. Objective: To determine the in vitro potency of this compound in inhibiting the production of TNF-α and IL-1β in human whole blood stimulated with lipopolysaccharide (LPS).

2. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Heparinized vacuum blood collection tubes

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Phosphate-Buffered Saline (PBS)

-

Human TNF-α and IL-1β ELISA kits

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Centrifuge

3. Methods:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and at a non-toxic level (e.g., <0.1%).

-

-

Blood Collection and Preparation:

-

Collect fresh human whole blood from healthy volunteers into heparinized tubes.

-

Use the blood within 2 hours of collection.

-

-

Assay Procedure:

-

Add the serially diluted this compound or vehicle control (RPMI with the same percentage of DMSO) to the wells of a 96-well plate.

-

Add human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for compound equilibration.

-

Prepare an LPS working solution in RPMI 1640 medium and add it to the appropriate wells to achieve a final concentration known to induce robust cytokine production (e.g., 100 ng/mL). Include unstimulated control wells (blood + vehicle, no LPS).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the 96-well plate to pellet the blood cells.

-

Carefully collect the plasma supernatant from each well.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentrations of TNF-α and IL-1β in the plasma samples using validated human TNF-α and IL-1β ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

Plot the percentage inhibition against the log concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Experimental Workflow Diagram

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of AMG-548 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective small molecule inhibitor that has been investigated for its role in modulating key cellular signaling pathways. Primarily developed as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a central regulator of inflammatory responses, subsequent research has revealed its influence on the Wnt/β-catenin signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of AMG-548, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it impacts.

Core Mechanism of Action: p38α MAPK Inhibition

AMG-548 is a highly potent and selective inhibitor of p38α MAPK.[1][2] The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3] Specifically, p38α is a key player in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By inhibiting p38α, AMG-548 effectively blocks the downstream signaling events that lead to the expression of these inflammatory mediators.

Quantitative Inhibition Data

The inhibitory activity of AMG-548 against p38 MAPK isoforms and other kinases has been quantified through various in vitro assays. The data clearly demonstrates its high affinity and selectivity for p38α.

| Target Kinase | Inhibition Constant (Ki) (nM) | IC50 (nM) |

| p38α | 0.5[2] | - |

| p38β | 3.6[3] | - |

| p38γ | 2600[2][3] | - |

| p38δ | 4100[2][3] | - |

| JNK2 | 39[2] | - |

| JNK3 | 61[2] | - |

Table 1: In vitro kinase inhibition profile of AMG-548.

Inhibition of Cytokine Production

The functional consequence of p38α inhibition by AMG-548 is a marked reduction in the production of inflammatory cytokines. This has been demonstrated in whole blood assays stimulated with lipopolysaccharide (LPS).

| Cytokine | Stimulus | Assay System | IC50 (nM) |

| TNF-α | LPS | Human Whole Blood | 3[2][3] |

| IL-1β | LPS | Human Whole Blood | 7[2] |

| IL-8 | TNF-α | Human Whole Blood | 0.7[2] |

| IL-6 | IL-1β | Human Whole Blood | 1.3[2] |

Table 2: Inhibition of cytokine production by AMG-548 in human whole blood.

Off-Target Activity: Wnt/β-Catenin Signaling Inhibition

Interestingly, AMG-548 has been shown to inhibit the Wnt/β-catenin signaling pathway.[2] This effect is not mediated through p38 MAPK but rather through the off-target inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[4] CK1δ and CK1ε are positive regulators of the Wnt pathway.

Signaling Pathway Diagrams

References

AMG-548 Hydrochloride: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying component of a wide range of neurodegenerative and neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, particularly microglia, and the subsequent production of pro-inflammatory cytokines are hallmarks of this process. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a key regulator of inflammatory responses in the central nervous system (CNS).[1][2][3] AMG-548 hydrochloride, a potent and selective inhibitor of p38α MAPK, presents a valuable pharmacological tool for investigating the role of this pathway in neuroinflammatory processes.[4][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in neuroinflammation research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

AMG-548 is a potent and selective inhibitor of the p38α MAPK isoform.[6] p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[6] In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) can activate upstream kinases that, in turn, phosphorylate and activate p38α MAPK in microglia.[1][7] Activated p38α MAPK then phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[6] By binding to the ATP-binding pocket of p38α, AMG-548 prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade and suppressing the production of these inflammatory mediators.[2]

Quantitative Data

The following tables summarize the key quantitative data for AMG-548, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of AMG-548

| Target | Parameter | Value (nM) | Reference |

| p38α MAPK | Kᵢ | 0.5 | [6] |

| p38β MAPK | Kᵢ | 3.6 | [6] |

| p38γ MAPK | Kᵢ | 2600 | [6] |

| p38δ MAPK | Kᵢ | 4100 | [6] |

| JNK2 | Kᵢ | 39 | [8] |

| JNK3 | Kᵢ | 61 | [8] |

| LPS-stimulated TNFα (human whole blood) | IC₅₀ | 3 | [6][8] |

| LPS-stimulated IL-1β (human whole blood) | IC₅₀ | 7 | [8] |

| TNFα-induced IL-8 (human whole blood) | IC₅₀ | 0.7 | [8] |

| IL-1β-induced IL-6 (human whole blood) | IC₅₀ | 1.3 | [8] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₈ClN₅O | [4] |

| Molecular Weight | 498.02 g/mol | [4] |

| Oral Bioavailability (Rat) | 62% | [8] |

| Oral Bioavailability (Dog) | 47% | [8] |

| Half-life (t₁/₂) (Rat) | 4.6 hours | [8] |

| Half-life (t₁/₂) (Dog) | 7.3 hours | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by AMG-548 and a typical experimental workflow for its evaluation in a neuroinflammation model.

Caption: p38α MAPK signaling pathway in microglia.

References

- 1. preprints.org [preprints.org]

- 2. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. biocare.net [biocare.net]

- 5. biocare.net [biocare.net]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

AMG-548 Hydrochloride: In Vitro Application Notes and Protocols

For Research Use Only.

Introduction

AMG-548 hydrochloride is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic target for a range of inflammatory diseases. AMG-548 also demonstrates inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε, which implicates its potential role in modulating Wnt/β-catenin signaling.[1][5][6]

This document provides detailed in vitro protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. The protocols cover the assessment of its inhibitory activity on the p38α kinase, its impact on downstream cytokine production, and its effects on the Wnt signaling pathway.

Data Presentation

Table 1: Kinase Inhibitory Activity of AMG-548

| Target | Ki (nM) | IC50 (nM) | Selectivity vs. p38α | Reference |

| p38α | 0.5 | - | [1][2][4] | |

| p38β | 36 | ~72-fold | [1][5] | |

| p38γ | 2600 | >5000-fold | [1][2][4] | |

| p38δ | 4100 | >8000-fold | [1][2][4] | |

| JNK2 | 39 | ~78-fold | [1][4] | |

| JNK3 | 61 | ~122-fold | [1][4] | |

| Casein Kinase 1δ (CK1δ) | [1] | |||

| Casein Kinase 1ε (CK1ε) | [1] |

Table 2: In Vitro Cellular Activity of AMG-548

| Assay | Stimulus | Cell Type/System | Measured Cytokine | IC50 (nM) | Reference |

| Cytokine Release | LPS | Human Whole Blood | TNFα | 3 | [1][2][4] |

| Cytokine Release | LPS | Human Whole Blood | IL-1β | 7 | [4] |

| Cytokine Release | TNFα | Human Whole Blood | IL-8 | 0.7 | [1] |

| Cytokine Release | IL-1β | Human Whole Blood | IL-6 | 1.3 | [1] |

Signaling Pathways and Experimental Workflows

p38α Signaling Pathway Inhibition by AMG-548

Caption: Inhibition of the p38α MAPK signaling cascade by AMG-548.

Wnt/β-catenin Signaling Pathway Inhibition by AMG-548

Caption: AMG-548 inhibits Wnt signaling via Casein Kinase 1δ/ε.

Experimental Workflow: Cytokine Release Assay

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 3. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 4. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt Reporter Activity Assay [bio-protocol.org]

- 6. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMG-548 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 hydrochloride is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. This compound offers a valuable tool for investigating the therapeutic potential of p38α MAPK inhibition.

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway. The described assays are essential for determining the compound's potency and cellular efficacy.

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered kinase pathway. It is typically initiated by extracellular stimuli, such as cytokines or cellular stress, which activate upstream MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6 for the p38 pathway. Activated MKK3/6, in turn, phosphorylate and activate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[5] Activated p38 MAPK phosphorylates various downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK2), leading to the transcriptional and translational regulation of inflammatory genes.[3][5]

Caption: p38 MAPK Signaling Pathway and Inhibition by AMG-548.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values against various kinases.

| Target | Parameter | Value (nM) |

| p38α | Ki | 0.5 |

| p38β | Ki | 36 |

| p38γ | Ki | 2600 |

| p38δ | Ki | 4100 |

| JNK2 | Ki | 39 |

| JNK3 | Ki | 61 |

| LPS-stimulated TNF-α release (whole blood) | IC50 | 3 |

| LPS-stimulated IL-1β release (whole blood) | IC50 | 7 |

| TNF-α induced IL-8 release (whole blood) | IC50 | 0.7 |

| IL-1β induced IL-6 release (whole blood) | IC50 | 1.3 |

Experimental Protocols

Two key cell-based assays are detailed below to assess the efficacy of this compound: a Western blot assay to measure the inhibition of p38 MAPK phosphorylation and an ELISA-based assay to quantify the inhibition of TNF-α production.

Inhibition of p38 MAPK Phosphorylation (Western Blot Assay)

This protocol describes how to determine the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.

Caption: Western Blot Workflow for p-p38 Inhibition.

Materials:

-

Human monocytic cell line (e.g., THP-1) or other appropriate cell line

-

This compound

-

Lipopolysaccharide (LPS) or Anisomycin (as a p38 MAPK activator)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK, and a loading control antibody (e.g., anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes or 10 µM Anisomycin for 30 minutes) to induce p38 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total p38 MAPK and the loading control (GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

Inhibition of TNF-α Production (ELISA)

This protocol measures the ability of this compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from stimulated cells.

Caption: ELISA Workflow for TNF-α Inhibition.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

This compound

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 4-6 hours.

-

-

Sample Collection:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatant for TNF-α measurement.

-

-

ELISA Protocol:

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants and TNF-α standards to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the TNF-α standards.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Plot the TNF-α concentration against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[6][7]

-

The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular activity of this compound. By employing these cell-based assays, scientists can effectively characterize the compound's potency in inhibiting p38α MAPK signaling and its downstream inflammatory effects. This information is crucial for advancing our understanding of the therapeutic potential of selective p38α MAPK inhibitors in various disease models.

References